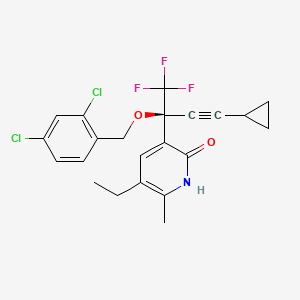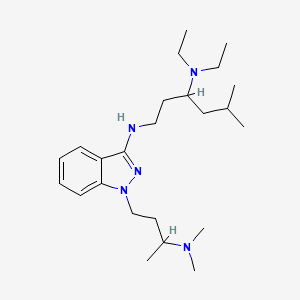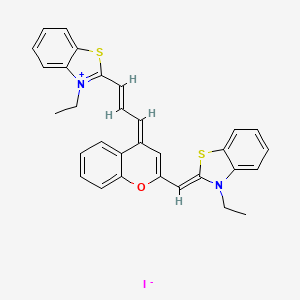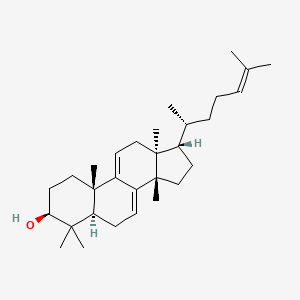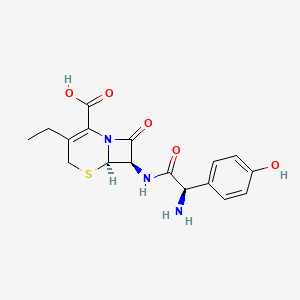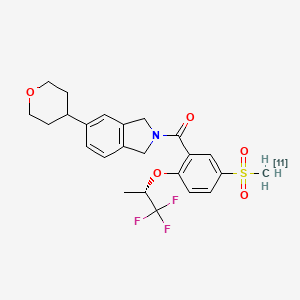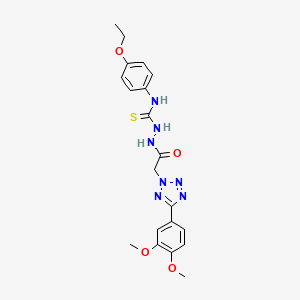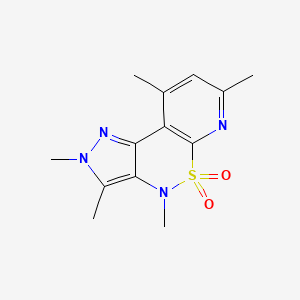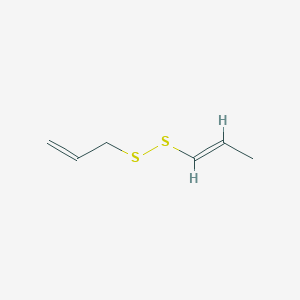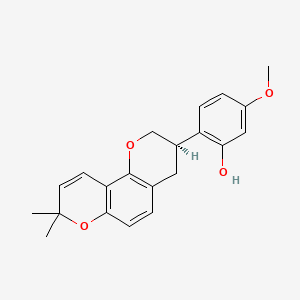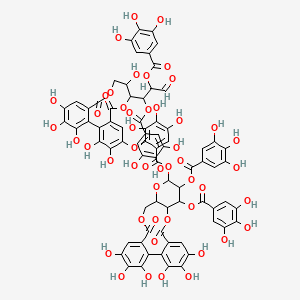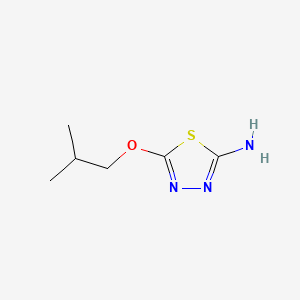
Dimethyl (1,3-phenylenebis(1-methylethylidene))biscarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (1,3-phenylenebis(1-methylethylidene))biscarbamate is an organic compound with the molecular formula C16H24N2O4 It is characterized by its unique structure, which includes two carbamate groups attached to a 1,3-phenylenebis(1-methylethylidene) backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (1,3-phenylenebis(1-methylethylidene))biscarbamate typically involves the reaction of 1,3-phenylenebis(1-methylethylidene) with dimethyl carbamate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the carbamate groups. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is typically carried out in batch reactors, where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or distillation to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (1,3-phenylenebis(1-methylethylidene))biscarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The carbamate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Dimethyl (1,3-phenylenebis(1-methylethylidene))biscarbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Dimethyl (1,3-phenylenebis(1-methylethylidene))biscarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1′-(Methylenedi-4,1-phenylene)bismaleimide: This compound has a similar structure but contains maleimide groups instead of carbamate groups.
Phenol, 4,4’-(1-methylethylidene)bis-: Another structurally related compound with phenol groups.
Uniqueness
Dimethyl (1,3-phenylenebis(1-methylethylidene))biscarbamate is unique due to its specific combination of carbamate groups and the 1,3-phenylenebis(1-methylethylidene) backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
90826-31-6 |
|---|---|
Molekularformel |
C16H24N2O4 |
Molekulargewicht |
308.37 g/mol |
IUPAC-Name |
methyl N-[2-[3-[2-(methoxycarbonylamino)propan-2-yl]phenyl]propan-2-yl]carbamate |
InChI |
InChI=1S/C16H24N2O4/c1-15(2,17-13(19)21-5)11-8-7-9-12(10-11)16(3,4)18-14(20)22-6/h7-10H,1-6H3,(H,17,19)(H,18,20) |
InChI-Schlüssel |
SDGWUDZXWBPSGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC(=CC=C1)C(C)(C)NC(=O)OC)NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


